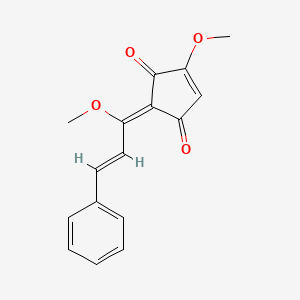
メチルルシドン
概要
説明
Methyllucidone is a neuroprotective agent and an antioxidant that can be isolated from Lindera erythrocarpa Makino . It inhibits the ROS production, and activates antioxidant signaling pathways that include Nrf-2 and PI3K .
Synthesis Analysis
The synthesis of Methyllucidone has been chemically achieved by various research groups . For instance, Wu et al. utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .科学的研究の応用
抗酸化作用
メチルルシドンは、顕著な抗酸化作用を持つことが確認されています。この化合物は、様々な慢性疾患の共通因子である酸化ストレスの軽減に役立ちます。 メチルルシドンは、フリーラジカルを捕捉する能力により、酸化損傷によって引き起こされる疾患の予防または治療を目的とした医薬品における潜在的な成分となります .
抗炎症作用
メチルルシドンの抗炎症作用は、十分に文書化されています。NF-κBおよびMAPKsによって調節される炎症性経路を阻害することができるため、炎症性疾患の治療のための有望な薬剤です。 この分野におけるメチルルシドンの応用は、新しい抗炎症薬の開発につながる可能性があります .
肝保護作用
メチルルシドンは、肝保護作用を示しており、肝臓を様々な形態の損傷から保護するための使用が示唆されています。 これには、酸化ストレスが寄与因子となっている肝疾患に対する潜在的な治療法が含まれます .
皮膚保護作用
メチルルシドンの皮膚保護作用は、スキンケア製品に利用できます。 メチルルシドンは、酸化ストレスや炎症から皮膚を保護する能力があり、皮膚科治療や化粧品処方における貴重な成分となります .
脂質低下作用
メチルルシドンの脂質低下作用は、体内の脂質レベルを管理する可能性を示唆しています。 この応用は、特に血液中の脂質レベルが高いことを特徴とする高脂血症などの疾患の治療法の開発において関連しています .
美白効果
化粧品業界では、メチルルシドンの美白効果を活用して、メラニン合成の抑制を目的とした製品を開発できます。 これにより、より安全で効果的な美白クリームや治療法が開発される可能性があります .
神経保護機構
メチルルシドンは、特に酸化ストレス誘発性神経細胞死の文脈において、神経保護効果を示します。これは、アルツハイマー病、虚血、パーキンソン病などの神経変性疾患に対する潜在的な治療薬となります。 メチルルシドンは、この用途において、抗酸化シグナル伝達経路の活性化において重要な役割を果たします .
シグナル伝達経路の調節
メチルルシドンは、複数のシグナル伝達経路を調節する能力を持つため、様々な治療用途の可能性が開けています。 メチルルシドンは、Nrf2活性化やアポトーシスの阻害によって調節される経路など、細胞シグナルの調節を必要とする治療において不可欠な成分となる可能性があります .
作用機序
Target of Action
Methyllucidone primarily targets the Nrf-2/HO-1 signaling pathway . It also interacts with PI3K and STAT3 . These targets play crucial roles in various cellular processes, including antioxidant signaling, inflammation regulation, and cell survival .
Mode of Action
Methyllucidone acts as a neuroprotective agent and an antioxidant . It inhibits the production of reactive oxygen species (ROS) and activates antioxidant signaling pathways that include Nrf-2 and PI3K . It also regulates STAT3 activity .
Biochemical Pathways
Methyllucidone affects several biochemical pathways. It upregulates the expression of heme oxygenase 1 (HO-1) and promotes the nuclear translocation of nuclear factor-E2-related factor 2 (Nrf-2), an intracellular antioxidant enzyme, and its transcription factor . Additionally, it involves Akt phosphorylation regulating Nrf-2 . These pathways are crucial for antioxidant signaling and neuroprotection .
Result of Action
Methyllucidone has been shown to significantly enhance the viability of HT-22 cells under glutamate-induced oxidative conditions . This suggests that Methyllucidone has a neuronal mechanism to protect neurons without microglial regulation . It effectively blocks the glutamate effect to increase ROS production .
Action Environment
The action of Methyllucidone can be influenced by various environmental factors. For instance, excessive extracellular glutamate in the central nervous system (CNS) can lower glutathione levels, inhibiting cystine/glutamate transporters, which cause the accumulation of ROS and neuronal cell death . Methyllucidone’s antioxidant effect can help moderate this oxidative damage and maintain cellular redox homeostasis .
Safety and Hazards
Methyllucidone should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化学分析
Biochemical Properties
Methyllucidone interacts with several enzymes and proteins in biochemical reactions. It has been found to inhibit the production of reactive oxygen species (ROS), and activates antioxidant signaling pathways that include nuclear factor-E2-related factor 2 (Nrf-2) and phosphatidylinositol 3-kinase (PI3K) .
Cellular Effects
Methyllucidone has significant effects on various types of cells and cellular processes. It has been reported to exhibit neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells . The pretreatment of Methyllucidone significantly enhanced the viability of HT-22 cells under glutamate-induced oxidative conditions .
Molecular Mechanism
Methyllucidone exerts its effects at the molecular level through several mechanisms. Additionally, Akt phosphorylation regulating Nrf-2 was confirmed to be involved in the neuroprotective signaling activated by Methyllucidone .
Temporal Effects in Laboratory Settings
It has been reported that Methyllucidone exhibits neuroprotective effects on glutamate-induced oxidative stress in HT-22 cells .
Metabolic Pathways
Methyllucidone is involved in several metabolic pathways. It has been found to modulate multiple signaling pathways, such as inflammatory signaling pathways regulated by NF-κB and MAPKs; cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis; hypolipidemic pathway regulated by PPRγ and C/EBPα .
特性
IUPAC Name |
(2Z)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITVJPYUOAZKPN-PBMBQWDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)/C(=C(\C=C\C2=CC=CC=C2)/OC)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


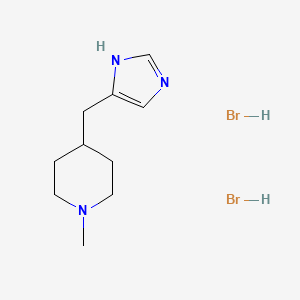
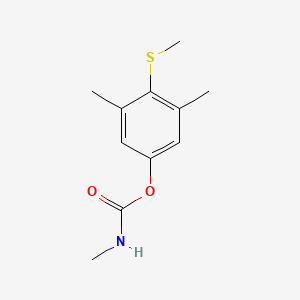


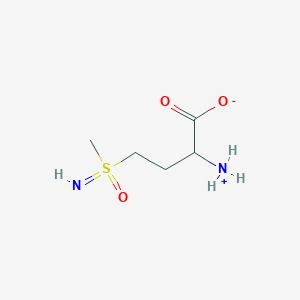


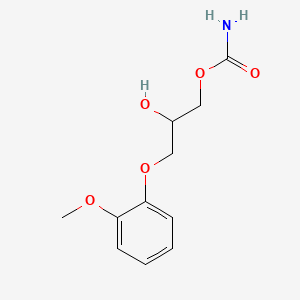
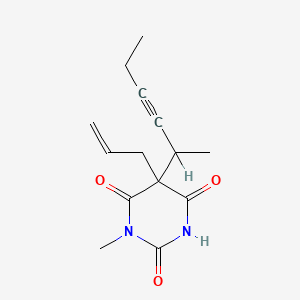
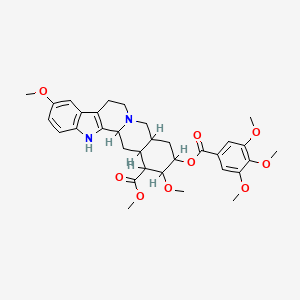

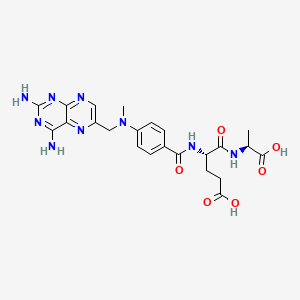
![4-Carbamoyl-2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-butyric acid](/img/structure/B1676406.png)

